2-amino-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride
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Overview
Description
2-Amino-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide group with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride typically involves the following steps:
Preparation of 4-(trifluoromethoxy)aniline: This is achieved by reacting 4-nitrophenol with trifluoromethane sulfonic anhydride to form 4-(trifluoromethoxy)nitrobenzene, which is then reduced to 4-(trifluoromethoxy)aniline.
Acetylation: The aniline derivative is then acetylated using acetic anhydride to form N-(4-(trifluoromethoxy)phenyl)acetamide.
Amination: Finally, the acetamide is treated with ammonia or an appropriate amine source to introduce the amino group, resulting in the formation of 2-amino-N-(4-(trifluoromethoxy)phenyl)acetamide.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) can be used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Amino-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of trifluoromethoxy groups in biological systems.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of materials with specific properties, such as enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which 2-amino-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The amino group can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
2-Amino-4-(trifluoromethoxy)phenol: This compound has a similar structure but lacks the acetamide group.
2-Amino-N-(4-(trifluoromethoxy)phenyl)butanoic acid: This compound has an additional carbon in the chain compared to the acetamide group.
Uniqueness: 2-Amino-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
2-amino-N-[4-(trifluoromethoxy)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)16-7-3-1-6(2-4-7)14-8(15)5-13;/h1-4H,5,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOTYSKCISQYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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